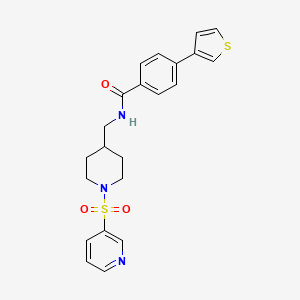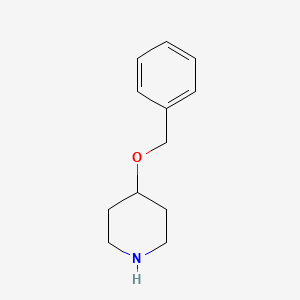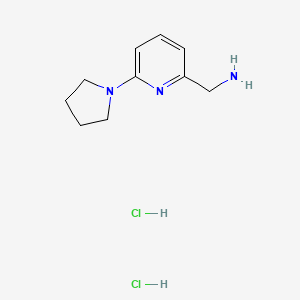
N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide, also known as PIP4Kγi, is a small molecule inhibitor of phosphatidylinositol-5-phosphate 4-kinase gamma (PIPKγ). PIPKγ is an enzyme that plays a crucial role in the phosphoinositide signaling pathway, which regulates various cellular processes such as cell growth, differentiation, and apoptosis. Inhibition of PIPKγ has been shown to have potential therapeutic applications in cancer, inflammation, and viral infections.
科学的研究の応用
Electrophoretic Separation in Quality Control
- Application : Electrophoretic separation of imatinib mesylate and related substances, including NDI, a similar compound to the one , was developed for quality control purposes.
- Methodology : Influential factors affecting separation, such as electrolyte type and concentration, applied voltage, and buffer modifier, were investigated, demonstrating the compound's potential in analytical chemistry applications.
- Findings : This method was effective for the baseline separation of studied analytes, highlighting its utility in the quality control of pharmaceutical substances (Ye et al., 2012).
Antagonist Activity in κ-Opioid Receptors
- Application : Investigation of analog compounds as κ-opioid receptor antagonists.
- Relevance : This research provides insights into the pharmacological characterization of compounds structurally related to the given compound, suggesting potential applications in the field of neuroscience and pharmacology.
- Outcomes : The study demonstrated the potential therapeutic applications of these compounds in treating conditions like depression and addiction disorders (Grimwood et al., 2011).
Cancer Research: Histone Deacetylase Inhibition
- Application : The compound MGCD0103, structurally similar to the compound , was studied as a histone deacetylase inhibitor.
- Impact : This compound showed significant antitumor activity in vivo and entered clinical trials, indicating its potential in cancer treatment and the broader field of oncology (Zhou et al., 2008).
Anti-Angiogenic and DNA Cleavage Activities
- Application : A series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and tested for their anti-angiogenic and DNA cleavage activities.
- Relevance : These studies provide insights into the potential use of such compounds in anticancer therapies, particularly by inhibiting angiogenesis and affecting DNA integrity (Kambappa et al., 2017).
Molecular Interaction Studies
- Application : Investigation into the molecular interaction of antagonist compounds structurally related to the query compound with cannabinoid receptors.
- Significance : These studies contribute to the understanding of molecular interactions at the receptor level, which is crucial in drug discovery and development (Shim et al., 2002).
Metabolism in Chronic Myelogenous Leukemia Patients
- Application : Metabolic study of flumatinib, a tyrosine kinase inhibitor, in patients with chronic myelogenous leukemia.
- Importance : This research is vital for understanding the metabolic pathways and potential therapeutic applications of compounds related to the query compound in oncology (Gong et al., 2010).
特性
IUPAC Name |
N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]-4-thiophen-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c26-22(19-5-3-18(4-6-19)20-9-13-29-16-20)24-14-17-7-11-25(12-8-17)30(27,28)21-2-1-10-23-15-21/h1-6,9-10,13,15-17H,7-8,11-12,14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYMHMLYANSSBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)S(=O)(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2929184.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2929185.png)

![N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2929189.png)